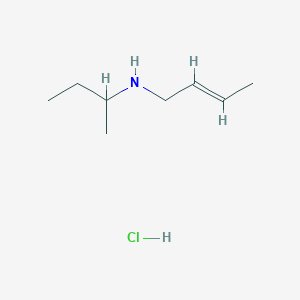![molecular formula C14H13N3O5S B2897687 5-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one CAS No. 2034427-97-7](/img/structure/B2897687.png)
5-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one is a complex heterocyclic compound that is gaining attention in various fields of science due to its unique chemical structure and potential applications. This compound features both a benzooxazole and a dihydroisoxazolo pyridine moiety, which are connected through a sulfonyl linkage, providing it with distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one typically involves multiple steps. One common approach begins with the formation of the dihydroisoxazole ring through a cyclization reaction involving appropriate nitrile oxides and alkenes under controlled conditions. The benzooxazole moiety is then synthesized separately, often through a condensation reaction involving o-aminophenol and carboxylic acid derivatives. Finally, these two fragments are coupled via sulfonyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial-scale production of this compound would likely rely on the optimization of these synthetic steps to maximize yield and purity. Factors such as reaction temperature, pressure, solvent choice, and catalyst use are crucial in scaling up the synthesis. Continuous flow chemistry might be employed to ensure consistent product quality and reduce batch-to-batch variations.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the benzooxazole ring.
Reduction: : Reduction reactions can target the nitro groups if present as substituents on the aromatic rings.
Substitution: : Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide in acidic media.
Reduction: : Sodium borohydride or lithium aluminium hydride in aprotic solvents.
Substitution: : Friedel-Crafts catalysts (e.g., aluminum chloride) for electrophilic substitution; nucleophiles such as amines or alkoxides in appropriate solvents for nucleophilic substitution.
Major Products Formed
Oxidation: : Formation of benzooxazole-quinone derivatives.
Reduction: : Reduced nitro derivatives or hydrogenation products.
Substitution: : Various substituted benzooxazole or dihydroisoxazole derivatives depending on the reagents used.
科学的研究の応用
Chemistry
The compound is studied for its role as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound can be used to probe interactions with various biomolecules, given its distinct functional groups that can form hydrogen bonds, π-π interactions, and other non-covalent interactions.
Medicine
The compound is investigated for potential therapeutic applications, particularly in the design of enzyme inhibitors or receptor modulators. Its sulfonyl group and heterocyclic rings are often crucial for binding to active sites of biological targets.
Industry
Industrially, the compound might be used in the development of advanced materials, such as polymers or dyes, due to its stable and reactive nature.
作用機序
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The benzooxazole and dihydroisoxazole rings can engage in various binding interactions, while the sulfonyl group often plays a crucial role in forming strong dipolar interactions with target molecules. These interactions can inhibit enzyme activity or modulate receptor function, leading to specific biological effects.
類似化合物との比較
Unique Features
Compared to other heterocyclic compounds, 5-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one stands out due to its dual heterocyclic system connected via a sulfonyl linkage, which provides a unique combination of chemical reactivity and stability.
Similar Compounds
5-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)-3-methylbenzo[d]thiazol-2(3H)-one: : A close analog with a thiazole ring instead of an oxazole ring.
6,7-dihydroisoxazolo[4,5-c]pyridine derivatives: : Similar compounds with different substituents on the dihydroisoxazolo pyridine ring.
Benzo[d]oxazole derivatives: : Compounds featuring the benzooxazole core but with varying substituents and linkages.
Hope this covers everything you needed!
特性
IUPAC Name |
5-(6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-ylsulfonyl)-3-methyl-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5S/c1-16-11-6-10(2-3-13(11)21-14(16)18)23(19,20)17-5-4-12-9(8-17)7-15-22-12/h2-3,6-7H,4-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXLVVZYZRJCMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)N3CCC4=C(C3)C=NO4)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-(3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-hydroxypropyl)-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2897604.png)


![Benzyl 1-amino-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B2897609.png)
![3-Phenyl-5-[1-(3-phenylpropanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2897611.png)

![1,3-dimethyl-2,4,5-trioxo-1,2,3,4,5,6-hexahydrofuro[2,3-d]pyrimidine-6-carbaldehyde O-{2-[3-(trifluoromethyl)phenoxy]ethyl}oxime](/img/structure/B2897618.png)
![1,7,9-trimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2897619.png)
![2-ethyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)butanamide](/img/structure/B2897620.png)
![3-{5,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl}propanoic acid](/img/structure/B2897621.png)
![1,1-difluoro-6-(1-methanesulfonylpiperidine-4-carbonyl)-6-azaspiro[2.5]octane](/img/structure/B2897622.png)
![2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide](/img/structure/B2897623.png)
![2-((3-allyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-methylacetamide](/img/structure/B2897624.png)
![4,7,8-Trimethyl-2,6-bis(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2897625.png)
